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molecular formula C8H9NO B084802 2,3-Dihydrobenzo[b]furan-7-ylamine CAS No. 13414-56-7

2,3-Dihydrobenzo[b]furan-7-ylamine

Cat. No. B084802
M. Wt: 135.16 g/mol
InChI Key: UHHZGSLXPQGPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05700818

Procedure details

A solution of 7-(trifluoroacetylamino)-2,3-dihydrobenzofuran (D2) (1.6 g) in methanol (30 ml) and 10% NaOH (3 ml) was heated to reflux for 24h. The mixture was evaporated under reduced pressure and partitioned between ethyl acetate and water. The organic phase was dried (Na2SO4) and the solvent evaporated under reduced pressure to give the title compound (900 mg, 96%) as a pale orange oil, which crystallised on standing.
Name
7-(trifluoroacetylamino)-2,3-dihydrobenzofuran
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[C:14]2[O:13][CH2:12][CH2:11][C:10]=2[CH:9]=[CH:8][CH:7]=1)=O>CO.[OH-].[Na+]>[NH2:5][C:6]1[C:14]2[O:13][CH2:12][CH2:11][C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
7-(trifluoroacetylamino)-2,3-dihydrobenzofuran
Quantity
1.6 g
Type
reactant
Smiles
FC(C(=O)NC1=CC=CC=2CCOC21)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2CCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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